![molecular formula C14H17NO2 B14784866 Methyl 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14784866.png)
Methyl 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate is a spirocyclic compound characterized by its unique structure, where an indene and a pyrrolidine ring are connected through a spiro carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. One common method is the reaction of (E)-arylidene-(2H)-indanones with N-metalated azomethine ylides. This reaction proceeds in a regio- and stereoselective manner at room temperature, often using silver acetate as a catalyst and a tertiary amine as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts
Wirkmechanismus
The mechanism of action for methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate involves its interaction with molecular targets through its spirocyclic structure. This structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline]: Another spirocyclic compound with a similar structural motif.
Spiro-azetidin-2-one derivatives: Known for their biological activity and use in medicinal chemistry.
Spiro[indene-2,3’-pyrazole] derivatives: These compounds share the spirocyclic indene structure and have diverse applications.
Uniqueness
Methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate is unique due to its specific combination of an indene and pyrrolidine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
methyl spiro[1,3-dihydroindene-2,3'-pyrrolidine]-4-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-17-13(16)11-4-2-3-10-7-14(8-12(10)11)5-6-15-9-14/h2-4,15H,5-9H2,1H3 |
InChI-Schlüssel |
XFIVSCZQLFMRSM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC2=C1CC3(C2)CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14784785.png)
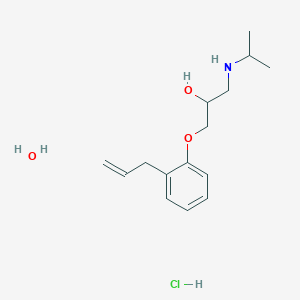
![tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14784805.png)
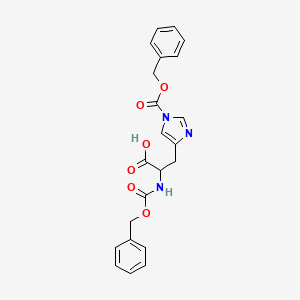
![2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-](/img/structure/B14784817.png)
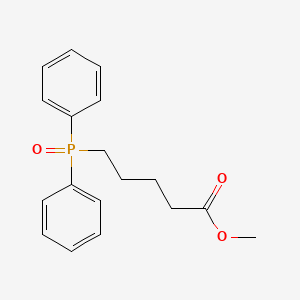
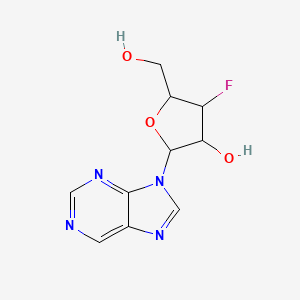
![3-Bromo-6-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14784833.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14784844.png)
![tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B14784854.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784865.png)
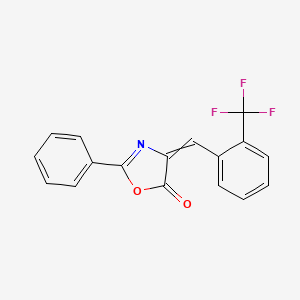
![6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)
![(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14784880.png)
